An In-depth Technical Guide to 3-Hydrazinylpropan-1-ol Dihydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Hydrazinylpropan-1-ol Dihydrochloride: Properties, Synthesis, and Applications
Introduction
3-Hydrazinylpropan-1-ol dihydrochloride is a bifunctional organic molecule of increasing interest to researchers in medicinal chemistry and drug development. Possessing both a nucleophilic hydrazine group and a hydrophilic primary alcohol, it serves as a valuable building block and linker molecule. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions common in bioconjugation and pharmaceutical sciences.
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, reactivity profile, and key applications of 3-Hydrazinylpropan-1-ol dihydrochloride. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent in their work.
Physicochemical and Structural Properties
The core attributes of 3-Hydrazinylpropan-1-ol dihydrochloride are summarized in the table below. These properties define its physical state, handling requirements, and suitability for various chemical transformations.
| Property | Data | Source(s) |
| IUPAC Name | 3-hydrazinylpropan-1-ol;dihydrochloride | |
| CAS Number | 1258651-49-8 | [1] |
| Molecular Formula | C₃H₁₂Cl₂N₂O | [1] |
| Molecular Weight | 163.05 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in water; (Predicted) | |
| Storage Conditions | Sealed in dry, 2-8°C, under inert atmosphere | [1] |
Synthesis and Purification
While specific peer-reviewed synthesis protocols for 3-Hydrazinylpropan-1-ol dihydrochloride are not widely published, a chemically sound and logical pathway can be proposed based on established reactions of alkyl halides with hydrazine. The most probable synthetic route involves a nucleophilic substitution reaction followed by salt formation.
Proposed Synthesis Pathway:
The synthesis can be envisioned as a two-step process:
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Nucleophilic Substitution: 3-Chloropropan-1-ol is treated with an excess of hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the chloride from the alkyl chain to form the free base, 3-hydrazinylpropan-1-ol. Using an excess of hydrazine minimizes the formation of bis-alkylated side products.
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Salt Formation: The resulting free base is then treated with hydrochloric acid (e.g., HCl in ethanol or dioxane) to precipitate the more stable dihydrochloride salt. This step is also crucial for purification, as the salt can be isolated and washed to remove unreacted starting materials and byproducts.
Caption: Proposed two-step synthesis workflow for 3-Hydrazinylpropan-1-ol dihydrochloride.
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy (Predicted in D₂O):
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-CH₂-OH (C3): Expected as a triplet around δ 3.6-3.8 ppm. The adjacent methylene group (C2) will cause splitting into a triplet.
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-CH₂-NHNH₂ (C1): Expected as a triplet around δ 3.0-3.2 ppm. This signal is shifted downfield due to the electron-withdrawing effect of the hydrazinyl group. It will be split into a triplet by the adjacent C2 protons.
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-CH₂- (C2): Expected as a multiplet (quintet) around δ 1.8-2.0 ppm. It is coupled to the protons on both C1 and C3.
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-NH-NH₂ and -OH protons: These are exchangeable protons and will likely not be observed in D₂O. In a non-deuterated solvent, they would appear as broad singlets.
¹³C NMR Spectroscopy (Predicted in D₂O):
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C3 (-CH₂-OH): Expected around δ 58-62 ppm.
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C1 (-CH₂-NHNH₂): Expected around δ 48-52 ppm.
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C2 (-CH₂-): Expected around δ 30-34 ppm.
Infrared (IR) Spectroscopy (Predicted):
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O-H Stretch: Broad peak from 3200-3600 cm⁻¹ (from the alcohol).
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N-H Stretch: Peaks in the range of 3100-3400 cm⁻¹ (from the hydrazinium salt).
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C-H Stretch: Peaks just below 3000 cm⁻¹ (aliphatic C-H).
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N-H Bend: Peak around 1500-1600 cm⁻¹.
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C-O Stretch: Strong peak around 1050-1150 cm⁻¹.
Chemical Reactivity and Applications
The utility of 3-Hydrazinylpropan-1-ol dihydrochloride stems from its two distinct functional groups, allowing for sequential or orthogonal chemical modifications.
4.1. The Hydrazine Moiety: Gateway to Hydrazone Formation
The terminal hydrazine group is a potent nucleophile that readily reacts with aldehydes and ketones to form stable hydrazone linkages. This reaction is the cornerstone of its application in drug development.[2]
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Mechanism: The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. The reaction is typically catalyzed by mild acid.
Caption: Conceptual role of a hydrazone linker in an Antibody-Drug Conjugate (ADC).
Experimental Protocol: Hydrazone Formation with a Model Aldehyde
This protocol describes a general procedure for conjugating 3-Hydrazinylpropan-1-ol dihydrochloride to an aldehyde, such as benzaldehyde, to validate its reactivity.
Materials:
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3-Hydrazinylpropan-1-ol dihydrochloride
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Benzaldehyde
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Anhydrous Ethanol
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Glacial Acetic Acid (as catalyst)
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Standard glassware for reflux
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Magnetic stirrer and heat source
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Thin Layer Chromatography (TLC) plate and developing system (e.g., 9:1 Dichloromethane:Methanol)
Procedure:
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Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3-Hydrazinylpropan-1-ol dihydrochloride in a minimal amount of anhydrous ethanol.
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Addition of Aldehyde: To the stirred solution, add 1.05 equivalents of benzaldehyde.
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Catalysis: Add 1-2 drops of glacial acetic acid to the mixture to catalyze the reaction.
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Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.
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Monitoring: Monitor the reaction progress by TLC. The formation of the hydrazone product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to yield the pure hydrazone.
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Characterization: Confirm the structure of the purified product using NMR, IR, and Mass Spectrometry.
Safety and Handling
As a hydrazine derivative, 3-Hydrazinylpropan-1-ol dihydrochloride requires careful handling. The following precautions are based on the safety profile of related hydrazine salts. [3]
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Hazard Classification: Expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). [1]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. [3]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Hydrazinylpropan-1-ol dihydrochloride is a valuable bifunctional molecule with significant potential in drug development and bioconjugation. Its primary utility lies in its capacity to form pH-sensitive hydrazone linkages, a feature that is expertly exploited in the design of modern ADCs for targeted drug delivery. The presence of a hydrophilic hydroxyl group further enhances its profile by improving solubility and offering a secondary point for chemical modification. By understanding its fundamental properties, reactivity, and handling requirements as outlined in this guide, researchers can confidently and effectively integrate this powerful linker into their synthetic and therapeutic strategies.
